![molecular formula C19H18N2O2 B5868564 1-Benzyl-1-(furan-2-ylmethyl)-3-phenylurea](/img/structure/B5868564.png)
1-Benzyl-1-(furan-2-ylmethyl)-3-phenylurea
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Overview
Description
1-Benzyl-1-(furan-2-ylmethyl)-3-phenylurea is an organic compound that features a unique combination of benzyl, furan-2-ylmethyl, and phenylurea groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-(furan-2-ylmethyl)-3-phenylurea typically involves the reaction of benzyl isocyanate with furan-2-ylmethylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-(furan-2-ylmethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Benzylamine, phenylamine, and corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the benzyl and phenyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(furan-2-ylmethyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-3-phenylurea: Lacks the furan-2-ylmethyl group, which may result in different chemical and biological properties.
1-(Furan-2-ylmethyl)-3-phenylurea: Lacks the benzyl group, potentially altering its reactivity and applications.
1-Benzyl-1-(furan-2-ylmethyl)-urea: Lacks the phenyl group, which may affect its overall stability and interactions.
Uniqueness: 1-Benzyl-1-(furan-2-ylmethyl)-3-phenylurea is unique due to the presence of all three functional groups (benzyl, furan-2-ylmethyl, and phenylurea), which confer distinct chemical reactivity and potential biological activities. This combination of groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-benzyl-1-(furan-2-ylmethyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(20-17-10-5-2-6-11-17)21(15-18-12-7-13-23-18)14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIVSBKMVGPBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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